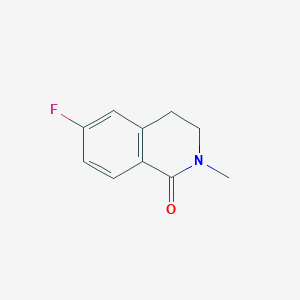

6-fluoro-2-methyl-3,4-dihydroisoquinolin-1(2H)-one

Description

Properties

IUPAC Name |

6-fluoro-2-methyl-3,4-dihydroisoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO/c1-12-5-4-7-6-8(11)2-3-9(7)10(12)13/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRKLSBFOEQCVJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1=O)C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Procedure:

Step 1: Imine Formation

An aromatic aldehyde (bearing the desired substitution pattern, e.g., 6-fluoro-2-methylbenzaldehyde) is reacted with an amine to form an imine intermediate. This is conducted in anhydrous dichloromethane (DCM) at room temperature, typically over 24 hours. The reaction mixture is monitored by thin-layer chromatography (TLC).Step 2: CCR Cyclization

The imine is then reacted with homophthalic anhydride in dry toluene under reflux conditions for approximately 6 hours. This step induces the cyclization to form the 3,4-dihydroisoquinolin-1(2H)-one scaffold.Step 3: Isolation and Purification

After cooling, the precipitated product is collected by vacuum filtration and purified by recrystallization from acetonitrile or other suitable solvents.

This method enables the selective synthesis of 6-fluoro-2-methyl-3,4-dihydroisoquinolin-1(2H)-one when using the appropriately substituted aromatic aldehyde and amine precursors.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Notes | Typical Yield (%) |

|---|---|---|---|

| Imine formation | Aromatic aldehyde (6-fluoro-2-methylbenzaldehyde), amine, dry DCM, room temp, 24 h | Imine intermediate formation monitored by TLC | >90 (crude) |

| CCR cyclization | Homophthalic anhydride, dry toluene, reflux, 6 h | Cyclization to 3,4-dihydroisoquinolin-1(2H)-one | 50-60 |

| Purification | Recrystallization from acetonitrile | Yields pure crystalline product | - |

Research Findings and Optimization

The CCR method has been extensively validated for synthesizing a broad range of 3,4-dihydroisoquinolin-1(2H)-one derivatives, including fluoro-substituted analogs, with high efficiency and selectivity.

The presence of the fluorine atom at the 6-position on the aromatic ring can be introduced by using 6-fluoro-substituted aromatic aldehydes in the imine formation step.

The methyl group at the 2-position is introduced by selecting the appropriate amine precursor, such as methylamine or a substituted amine, to yield the 2-methyl substitution after cyclization.

The reaction conditions (solvent, temperature, reaction time) have been optimized to maximize yield and purity, with toluene reflux providing the best balance between reaction rate and product stability.

The synthesized compounds have been characterized by ^1H NMR, ^13C NMR, and high-resolution mass spectrometry (HRMS), confirming the structure and substitution pattern.

The method allows for further functionalization at the C4 carboxylic acid group, enabling esterification or amide formation to diversify the compound library for biological screening.

Summary Table of Key Synthetic Parameters for 6-fluoro-2-methyl-3,4-dihydroisoquinolin-1(2H)-one

| Parameter | Description |

|---|---|

| Starting materials | 6-fluoro-2-methylbenzaldehyde, methylamine, homophthalic anhydride |

| Solvents | Dry dichloromethane (DCM) for imine formation; dry toluene for CCR |

| Reaction temperature | Room temperature for imine formation; reflux (~110°C) for CCR |

| Reaction time | 24 hours (imine formation); 6 hours (CCR cyclization) |

| Product isolation | Vacuum filtration and recrystallization |

| Characterization methods | ^1H NMR, ^13C NMR, HRMS, X-ray crystallography (if needed) |

| Typical yield | 50-60% after purification |

Additional Notes

The CCR method is favored due to its robustness, mild conditions, and ability to tolerate various functional groups, including fluorine.

The synthetic route is scalable and adaptable for producing libraries of derivatives for biological activity screening, such as antifungal or antioomycete assays.

Detailed mechanistic studies and structure-activity relationship (SAR) analyses have been reported, supporting the role of substituents like fluorine in modulating biological activity.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-2-methyl-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the carbonyl group to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Nucleophiles like amines, thiols, or alkoxides

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Alcohols

Substitution: Various substituted isoquinolines

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential:

Research indicates that derivatives of 3,4-dihydroisoquinolin-1(2H)-one, including 6-fluoro-2-methyl variants, exhibit significant biological activity. These compounds have been investigated for their potential as:

- Dopamine Receptor Modulators: Some derivatives are positive allosteric modulators (PAMs) of the dopamine D1 receptor, which may be useful in treating neurological disorders such as Parkinson's disease and schizophrenia. They can alleviate cognitive impairments associated with these conditions and improve motor symptoms .

- Antimicrobial Agents: Studies have shown that certain derivatives possess antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents. For instance, compounds derived from the 3,4-dihydroisoquinolin scaffold have demonstrated efficacy against various pathogens .

Case Studies:

A notable study synthesized a series of 3,4-dihydroisoquinolin derivatives to evaluate their antioomycete activity against Pythium recalcitrans. One compound exhibited an EC50 value significantly lower than commercial antifungal agents, indicating its potential as a potent agricultural fungicide .

Plant Disease Management

Antifungal Activity:

The unique structure of 6-fluoro-2-methyl-3,4-dihydroisoquinolin-1(2H)-one has been utilized in developing effective antifungal agents. Research focusing on its derivatives revealed:

- High Potency Against Phytopathogens: A derivative demonstrated superior activity against Pythium recalcitrans with an EC50 value of 14 μM, outperforming traditional treatments like hymexazol .

- In Vivo Efficacy: In practical applications, this compound showed a preventive efficacy of up to 96.5% at optimal dosages in pot experiments, highlighting its potential for agricultural use .

Synthetic Intermediate

Role in Organic Synthesis:

6-Fluoro-2-methyl-3,4-dihydroisoquinolin-1(2H)-one serves as a valuable building block in organic synthesis. Its utility includes:

- Synthesis of Complex Molecules: The compound can be employed as an intermediate in the synthesis of more complex pharmaceuticals and agrochemicals due to its reactive functional groups.

- Facilitating Diverse Chemical Reactions: Its structure allows for various modifications, enabling the creation of a wide range of derivatives with tailored properties for specific applications.

Mechanism of Action

The mechanism of action of 6-fluoro-2-methyl-3,4-dihydroisoquinolin-1(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the fluorine atom can enhance binding affinity and selectivity, potentially leading to improved efficacy and reduced side effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and related DHIQ derivatives:

Antiproliferative and Anti-Tubulin Effects

- Target Compound: Limited direct activity data are available. However, fluorine’s electronegativity may enhance interactions with biological targets like tubulin, similar to other fluorinated DHIQs .

- 16f and 16g : Exhibit GI₅₀ values of 51–33 nM in cancer cell lines (e.g., DU-145) and inhibit tubulin polymerization comparably to combretastatin A-4. The 3,5-dimethoxybenzoyl group in 16f is critical for colchicine-site binding .

- 6-Hydroxy-2-methyl-DHIQ : Hydroxyl substituents may confer antioxidant or anti-inflammatory activity, though specific data are lacking .

Anti-Angiogenic and Antiviral Potential

Structure-Activity Relationships (SAR)

- Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity may improve membrane permeability compared to chlorine, which offers greater lipophilicity .

- Methoxybenzoyl vs. Methyl Groups : Methoxyaryl substituents (e.g., 16f) enhance tubulin binding via π-π stacking, whereas methyl groups (target compound) may prioritize metabolic stability over potency .

- Hydroxyl vs. Sulfamoyl : Hydroxyl groups increase polarity, reducing bioavailability, while sulfamoyl groups (e.g., 17f) improve solubility and target engagement .

Biological Activity

6-Fluoro-2-methyl-3,4-dihydroisoquinolin-1(2H)-one (CAS No. 214045-84-8) is a compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including pharmacology and agriculture.

- Molecular Formula : C₉H₈FNO

- Molecular Weight : 165.16 g/mol

- InChIKey : QAYARJVVFMRVQJ-UHFFFAOYSA-N

1. Antimicrobial Activity

Research indicates that derivatives of 3,4-dihydroisoquinolin-1(2H)-one, including 6-fluoro-2-methyl-3,4-dihydroisoquinolin-1(2H)-one, exhibit significant antimicrobial properties. A study highlighted its effectiveness against various phytopathogens, particularly Pythium recalcitrans , where it demonstrated an EC50 value of 14 mM, outperforming commercial antifungal agents like hymexazol .

| Compound | Pathogen | EC50 (mM) | Preventive Efficacy (%) |

|---|---|---|---|

| I23 | Pythium recalcitrans | 14 | 96.5 (at 5 mg/pot) |

| Hymexazol | Pythium recalcitrans | 37.7 | 63.9 |

2. Interaction with Sigma Receptors

6-Fluoro-2-methyl-3,4-dihydroisoquinolin-1(2H)-one is noted for its role as a ligand for sigma receptors. These receptors are implicated in various neurological processes and have been targeted for drug development in treating neurodegenerative diseases and cancer. The compound's interaction with sigma receptors suggests potential therapeutic applications in modulating neuroprotection and neuroinflammation.

3. Inhibition of Enzymatic Activity

Recent studies have explored the compound's ability to inhibit specific enzymes involved in disease processes. For instance, it has been identified as a potential inhibitor of the SARS-CoV-2 main protease (Mpro), which is crucial for viral replication . The compound showed varying degrees of inhibitory activity, indicating its potential role in antiviral drug development.

The biological activity of 6-fluoro-2-methyl-3,4-dihydroisoquinolin-1(2H)-one can be attributed to several mechanisms:

- Membrane Disruption : In the case of its antifungal activity against Pythium recalcitrans, the compound appears to disrupt biological membrane systems, leading to cell death .

- Receptor Modulation : As a sigma receptor ligand, it may modulate signaling pathways involved in neuroprotection and apoptosis.

Case Study 1: Antifungal Efficacy

In a controlled study assessing the antifungal properties of various isoquinoline derivatives, 6-fluoro-2-methyl-3,4-dihydroisoquinolin-1(2H)-one exhibited superior efficacy against Pythium recalcitrans compared to other compounds tested. The study utilized both in vitro and in vivo methodologies to confirm its effectiveness as an agricultural fungicide.

Case Study 2: Neuroprotective Potential

Another study investigated the neuroprotective effects of sigma receptor ligands in models of neurodegeneration. Compounds similar to 6-fluoro-2-methyl-3,4-dihydroisoquinolin-1(2H)-one were shown to reduce neuronal apoptosis and inflammation markers in vitro, suggesting a potential therapeutic application for neurodegenerative diseases.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3,4-dihydroisoquinolin-1(2H)-one derivatives, including fluorinated analogs?

- Methodological Answer : The synthesis typically involves:

- Nucleophilic substitution : Reacting 6-nitro-3,4-dihydroisoquinolin-2(1H)-one with alkyl halides (e.g., 1-chloro-3-iodopropane) in anhydrous DMF using NaH as a base, yielding intermediates like 1-(3-chloropropyl)-6-nitro derivatives (73.7% yield) .

- Acylation : Introducing substituents via reaction with acyl chlorides (e.g., acetyl or benzoyl chloride) in dioxane with DMAP and K₂CO₃, followed by purification via silica gel chromatography .

- Reductive amination : For amino-substituted derivatives, LiAlH₄ in THF reduces nitro groups to amines, followed by functionalization with pyrrolidine or dimethylamine .

Q. How are structural identity and purity confirmed for dihydroisoquinolinone derivatives?

- Methodological Answer :

- 1H NMR : Used to confirm substituent positions. For example, 8-fluoro derivatives show distinct aromatic proton splitting (δ 8.13–8.07 ppm, J = 9 Hz) .

- Mass spectrometry (MS) : ESI-MS or EI-MS validates molecular ions (e.g., m/z 282 [MH⁺] for 8-fluoro-6-nitro derivatives) .

- Chromatography : HPLC purity checks (e.g., 99.6% for compound 50) ensure absence of byproducts .

Q. What substituents are typically introduced at the 6-position, and how do they affect reactivity?

- Methodological Answer :

- Electron-withdrawing groups (EWGs) : Nitro (-NO₂) at C6 facilitates nucleophilic substitution (e.g., 73.7% yield for compound 18) but may hinder reduction steps .

- Fluorine : Introduced via electrophilic substitution or pre-functionalized precursors, as seen in 8-fluoro-6-nitro derivatives (δ 8.13 ppm) .

Advanced Research Questions

Q. How can reaction yields be optimized for low-yielding substitutions (e.g., 44.8% for compound 19)?

- Methodological Answer :

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of nitro intermediates .

- Temperature control : Ice baths minimize side reactions during exothermic steps (e.g., NaH-mediated alkylation) .

- Catalyst use : KI in dimethylamine reactions improves nucleophilicity, as seen in compound 37 (no purification needed post-reaction) .

Q. What advanced techniques resolve spectral contradictions in crowded NMR regions (e.g., δ 2.01–2.70 ppm)?

- Methodological Answer :

- Deuterated solvents : DMSO-d6 clarifies splitting patterns for methyl groups (e.g., δ 2.01 ppm, s, 6H for dimethylaminoethyl derivatives) .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in aliphatic regions (e.g., compound 18’s δ 2.17–1.60 ppm multiplet) .

Q. How do researchers address discrepancies between theoretical and observed MS data?

- Methodological Answer :

- Isotopic pattern analysis : Confirms halogen presence (e.g., chlorine in compound 36 via M⁺ and M+2 peaks).

- High-resolution MS (HRMS) : Differentiates isobaric ions (e.g., compound 51: calculated m/z 430.1493 vs. observed 430.1490) .

Q. What statistical frameworks are used to analyze bioactivity data for these compounds?

- Methodological Answer :

- ANOVA with post-hoc tests : Evaluates significance in antioomycete activity assays (p < 0.05, Fisher’s LSD test) .

- Lipidomics integration : Tools like Lipid Search (5 ppm mass tolerance) correlate structural features with biological targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.